molecular formula C7H11NO B1335753 1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone CAS No. 7032-12-4

1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone

Cat. No.: B1335753
CAS No.: 7032-12-4
M. Wt: 125.17 g/mol
InChI Key: OTARDEIUMYGPIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Chemical Reactions Analysis

1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology, it is used in proteomics research to study protein interactions and functions .

Mechanism of Action

Comparison with Similar Compounds

1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone can be compared with other similar compounds, such as:

Biological Activity

1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone (CAS Number: 7032-12-4) is a chemical compound characterized by its tetrahydropyridine ring structure and an ethanone substituent. This compound has garnered attention in various fields of research due to its notable biological activities, particularly in pharmacology and medicinal chemistry.

  • Molecular Formula : C₇H₁₁NO
  • Molecular Weight : 125.17 g/mol
  • Structure : The compound features a cyclic structure that contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. This interaction can modulate various biological pathways, leading to diverse pharmacological effects. Notably, the compound has been studied for its potential as an efflux pump inhibitor against bacterial strains such as Mycobacterium tuberculosis, suggesting its utility in enhancing the efficacy of existing antibiotics by mitigating drug resistance mechanisms.

1. Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been specifically noted for its effectiveness against Mycobacterium tuberculosis, which is crucial given the rising concerns regarding antibiotic resistance.

2. GABAc Receptor Modulation

The compound has been utilized in studies involving GABAc receptors in retinal ganglion cells. Its application in this context aids in understanding the role of inner retinal inhibition, which is vital for visual processing.

3. Drug Metabolism Interaction

Investigations into the compound's interaction with drug metabolism proteins have revealed that it can influence the pharmacokinetics of co-administered drugs. This property enhances the therapeutic efficacy of these drugs by modulating their absorption and distribution.

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds highlights its unique characteristics:

Compound NameStructure/CharacteristicsUniqueness
2-acetyl-1,4,5,6-tetrahydropyridineSimilar structure but acetyl group at a different positionVariability in reactivity due to position of substituent
1-methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol esterContains a boronic acid ester groupDifferent chemical properties due to boron functionality
6-acetyl-2,3,4,5-tetrahydropyridineAcetyl group at the 6-positionDistinct reactivity patterns compared to this compound

This table emphasizes how variations in substituents and ring structures can lead to significant differences in chemical behavior and biological activity.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • A study focusing on its antibacterial properties demonstrated that the compound significantly inhibited the growth of Mycobacterium tuberculosis strains under laboratory conditions.
  • Another investigation revealed that when applied to retinal ganglion cells, it effectively blocked GABAc receptors. This finding has implications for understanding visual processing and potential therapeutic applications in retinal diseases.

Properties

IUPAC Name

1-(1,2,3,4-tetrahydropyridin-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-6(9)7-3-2-4-8-5-7/h5,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTARDEIUMYGPIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391047
Record name 1-(1,4,5,6-tetrahydropyridin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7032-12-4
Record name 1-(1,4,5,6-tetrahydropyridin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-acetyl-1,4,5,6-tetrahydropyridine was prepared by hydrogenation of 3-acetylpyridine in the presence of palladium on carbon according to the method of Freifelder, J.Orq.Chem. 29, 2895 (1964).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone
Reactant of Route 2
1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone
Reactant of Route 3
1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone
Reactant of Route 4
1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone
Reactant of Route 5
1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone
Reactant of Route 6
1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.